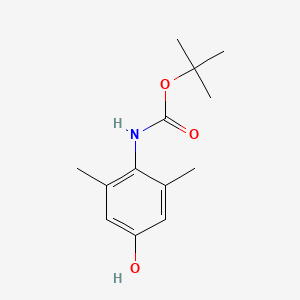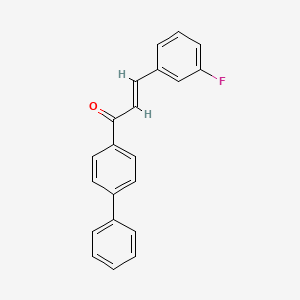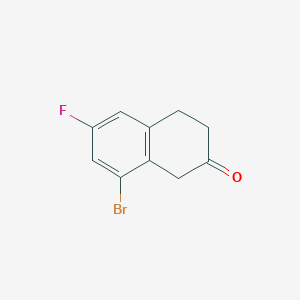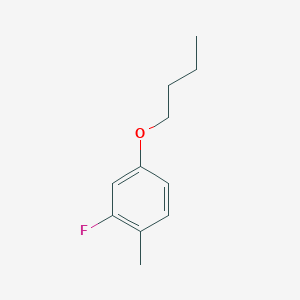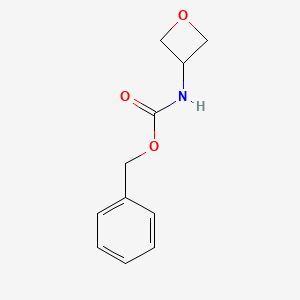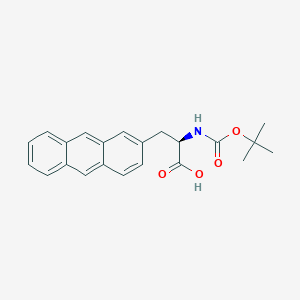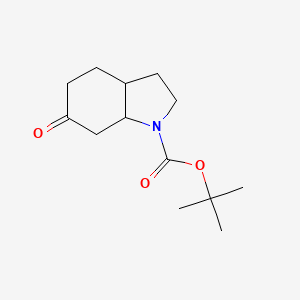
tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% (TBOOIC) is a chemical compound belonging to the class of carboxylates. It is a colorless to pale yellow liquid, with a molecular weight of 214.27 g/mol and a boiling point of 150-152°C. TBOOIC is used in various industries and research laboratories, primarily for its ability to act as an intermediate in the synthesis of other compounds. It is also used in the production of pharmaceuticals and fragrances.
Wirkmechanismus
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is an intermediate in the synthesis of other compounds. It acts as a catalyst in the Friedel-Crafts alkylation reaction, allowing for the formation of more complex molecules from simpler ones. It also acts as a nucleophile, reacting with electrophiles to form new covalent bonds.
Biochemical and Physiological Effects
tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% has no known biochemical or physiological effects. It is not toxic and is not known to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity (90%). It is also stable under a wide range of temperatures and pressures. The main limitation of tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90%. It could be used as a starting material in the synthesis of other compounds, such as pharmaceuticals and fragrances. It could also be used in the production of polymers, such as polyurethanes and polyesters. Additionally, tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% could be used in the production of nanomaterials and in the development of new catalysts. Finally, tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% could be used as a starting material in the development of new materials for use in energy storage and conversion.
Synthesemethoden
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In the case of tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90%, the aromatic compound is 1-indanone and the alkyl halide is tert-butyl bromide. The reaction is carried out at temperatures between 80-120°C and yields a 90% pure tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-oxo-octahydro-1H-indole-1-carboxylate, 90% is used in scientific research as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Its use in scientific research is primarily in the field of organic chemistry, where it is used as an intermediate in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-2H-indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJWMLQAHUBDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxooctahydro-1H-indole-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)
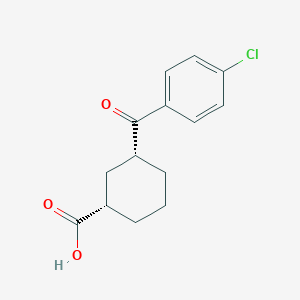
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324407.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
